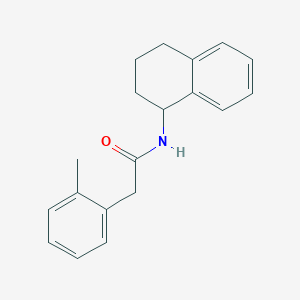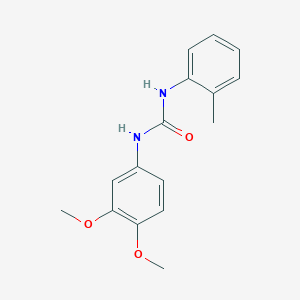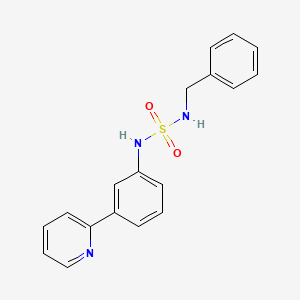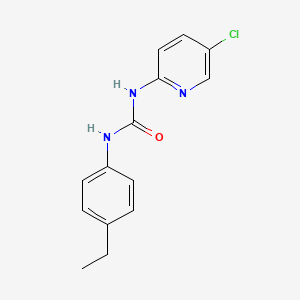![molecular formula C21H15N3O7 B5301436 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as FNAB, is a chemical compound that has been widely studied for its potential applications in various fields.
作用機序
The mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth. Additionally, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to exhibit anti-inflammatory and antioxidant activities. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has also been found to regulate glucose metabolism and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the advantages of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. One potential direction is the development of more efficient and scalable synthesis methods for 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid and its potential applications in the treatment of metabolic disorders. Furthermore, the use of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid in combination with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Overall, the research on 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid holds significant promise for the development of novel cancer therapies and the treatment of various diseases.
合成法
The synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the reaction between 2-furoyl chloride, 4-nitroaniline, and 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid.
科学的研究の応用
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific fields. One of its notable applications is in the field of cancer research. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to be effective in treating multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7/c25-19(22-15-7-5-14(6-8-15)21(27)28)17(23-20(26)18-2-1-11-31-18)12-13-3-9-16(10-4-13)24(29)30/h1-12H,(H,22,25)(H,23,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGMVMGLFRKID-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)


![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)

![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)